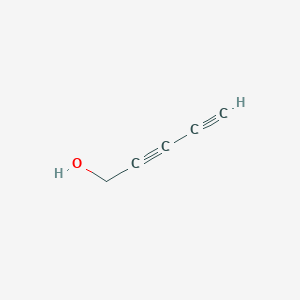

2,4-Pentadiyn-1-ol

Description

Historical Context and Early Investigations into Polyynes

The study of polyynes, which are compounds containing alternating single and triple carbon-carbon bonds, dates back to the 19th century. wikipedia.org The first reported synthesis of a polyyne was in 1869 by Carl Andreas Glaser. wikipedia.org Early research in the 20th century led to the synthesis of various polyynes with increasing chain lengths. wikipedia.org These early investigations laid the groundwork for understanding the unique properties and reactivity of this class of compounds, including the simpler diacetylene, the parent structure of 2,4-pentadiyn-1-ol. wikipedia.org The development of protective groups, such as tris(1-methylethyl)silyl groups, was a significant advancement, enabling the synthesis of longer and more stable polyyne chains. lookchem.com

Significance in Modern Synthetic Methodologies

In contemporary organic synthesis, 2,4-pentadiyn-1-ol and its derivatives are utilized in a variety of powerful transformations. It serves as a precursor for the synthesis of trisubstituted allenynes through a phosphane-mediated deoxygenation process. researchgate.netacs.orgacs.org This method provides a facile route to these valuable structural motifs. researchgate.netacs.org Furthermore, derivatives of 2,4-pentadiyn-1-ol are employed in coupling reactions, such as the Cadiot–Chodkiewicz coupling, to construct more elaborate molecular architectures. rsc.org The compound's utility is also highlighted in its use for creating bifunctional molecules, for instance, by attaching it to a thiacalix researchgate.netarene platform, which can then be used in the development of sensors and other materials. rsc.org

The polymerization of 2,4-pentadiyn-1-ol derivatives, such as 5-(2-pyridyl)-2,4-pentadiyn-1-ol, has been explored to create graphite-like pyropolymers with potential applications in materials science, including as anode materials for lithium-ion batteries. researchgate.netacs.orgacs.orgkaist.ac.kracs.org These polymers possess a fully conjugated backbone, a direct consequence of the starting material's structure. researchgate.netacs.org

Structural Characteristics Relevant to Reactivity and Applications

The key to 2,4-pentadiyn-1-ol's utility lies in its structural features. The conjugated diyne system is electron-rich and susceptible to a variety of chemical transformations. The terminal alkyne provides a site for coupling reactions, while the internal alkyne can also participate in various cycloadditions and other reactions. The primary alcohol group offers a handle for further functionalization, such as esterification or conversion to other leaving groups, which can then be displaced in nucleophilic substitution reactions. This combination of a reactive diyne system and a modifiable hydroxyl group makes 2,4-pentadiyn-1-ol a highly versatile and valuable molecule in the toolbox of synthetic organic chemists.

Interactive Data Table: Properties of 2,4-Pentadiyn-1-ol

| Property | Value | Source |

| Molecular Formula | C₅H₄O | nih.gov |

| Molecular Weight | 80.08 g/mol | nih.gov |

| IUPAC Name | penta-2,4-diyn-1-ol | nih.gov |

| CAS Number | 41345-53-3 | nih.gov |

| InChIKey | BKDYPNZJRPEUEI-UHFFFAOYSA-N | americanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

penta-2,4-diyn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O/c1-2-3-4-5-6/h1,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPGJRUGZGUXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348541 | |

| Record name | 2,4-pentadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41345-53-3 | |

| Record name | 2,4-pentadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Pentadiyn 1 Ol and Its Derivatives

Convergent and Divergent Synthesis Strategies

In the quest to build molecular complexity, chemists often employ overarching strategies to maximize efficiency. Two such powerful approaches are convergent and divergent synthesis. wikipedia.orgnumberanalytics.com

Conversely, a divergent synthesis begins with a central core molecule that is systematically elaborated through various reaction pathways to create a library of structurally related compounds. wikipedia.org This method is exceptionally valuable for exploring chemical space and generating a wide range of derivatives from a common intermediate, which is crucial for applications like drug discovery and materials science. wikipedia.orgnumberanalytics.comnih.gov The selection of a highly functionalized and versatile starting point is critical to the success of a divergent strategy. numberanalytics.com

Alkyne Coupling Reactions

Alkyne coupling reactions are fundamental tools for the formation of carbon-carbon bonds between sp-hybridized carbon atoms, making them indispensable for the synthesis of diynes and polyynes. These reactions provide a direct route to the core structure of 2,4-pentadiyn-1-ol.

The Cadiot-Chodkiewicz coupling is a highly selective cross-coupling reaction that joins a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. chemeurope.comwikipedia.org This method is particularly powerful for creating unsymmetrical 1,3-diynes, as it avoids the homocoupling side products often seen in related reactions like the Glaser coupling. wikipedia.org

The generally accepted mechanism involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. chemeurope.comalfa-chemistry.com This species then undergoes oxidative addition with the haloalkyne, and subsequent reductive elimination yields the desired 1,3-diyne product, regenerating the copper catalyst. alfa-chemistry.com The reaction is compatible with a variety of functional groups, with phenyl and hydroxyalkyl groups on the alkyne known to promote the coupling. alfa-chemistry.com

| Terminal Alkyne | Haloalkyne | Catalyst/Base System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-but-3-yn-2-ol | Bromoalkyne | Cu(I) salt | Not specified | 1,3-Diyne | High | alfa-chemistry.com |

| cis-1,4-Diethynyl-1,4-dimethoxycyclohexa-2,5-diene | Corresponding dibromide | CuBr / Piperidine / Hydroxylamine HCl | Methanol | Acetylene Macrocycles | Good | chemeurope.comwikipedia.org |

| Trialkylsilyl acetylenes (TES, TBS, TIPS) | Various bromoalkynes | Cu(I) salt / n-Butylamine | Aqueous solution | Unsymmetrical Diynes | Good | alfa-chemistry.comresearchgate.net |

Beyond the Cadiot-Chodkiewicz reaction, other copper-catalyzed methods are vital for synthesizing substituted diynols. The Sonogashira coupling, which typically uses a combination of palladium and copper catalysts, is highly effective for coupling terminal alkynes with aryl or vinyl halides. spbu.ru This reaction has been adapted for the synthesis of ortho-functionalized (buta-1,3-diynyl)arenes, which are precursors to more complex heterocyclic systems. spbu.ru

Copper catalysts are also employed in heterocyclodehydration reactions of 3-yne-1,2-diols to produce substituted furans, demonstrating the versatility of copper in mediating transformations of alkynol derivatives. acs.org Furthermore, iron-catalyzed cross-coupling of alkynyl Grignard reagents with alkyl halides presents another efficient route to substituted alkynes. organic-chemistry.org

| Reaction Type | Alkyne Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | Terminal diacetylenes | ortho-Functionalized iodoarenes | Cu/Pd | ortho-(Buta-1,3-diynyl)arenes | spbu.ru |

| Heterocyclodehydration | 3-Yne-1,2-diols | - | CuCl₂ | Substituted furans | acs.org |

| Click Reaction (Huisgen Cycloaddition) | Organic halides (form in situ azides) | Terminal Alkynes | Cu(I) from Cu(II) | 1,4-Disubstituted 1,2,3-Triazoles | nih.gov |

| Dehydrative Coupling | Propargyl alcohols | Terminal alkynes | Gold or Rhenium catalyst | 1,4-Diynes | organic-chemistry.orgresearchgate.net |

Cadiot-Chodkiewicz Coupling Approaches for Diynol Systems

Nucleophilic Addition to Diynic Systems

The synthesis of the alcohol functionality in 2,4-pentadiyn-1-ol and its derivatives can be achieved through the nucleophilic addition of organometallic reagents to a carbonyl group within a diynic framework. libretexts.org Grignard reagents (R-MgX) and organolithium reagents are powerful nucleophiles that readily attack the electrophilic carbon of aldehydes and ketones. libretexts.orgorganic-chemistry.org

This reaction forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate, which is then protonated in a subsequent workup step (often with aqueous acid) to yield the final alcohol. libretexts.org The choice of the carbonyl compound (e.g., a diyne aldehyde or ketone) and the nucleophile allows for the synthesis of primary, secondary, or tertiary diynols. For example, reacting a diynal with a Grignard reagent produces a secondary alcohol.

| Carbonyl Substrate | Nucleophile | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Grignard Reagent (RMgX) | 1. Ethereal solvent (e.g., THF, Et₂O) 2. Aqueous acid workup | Secondary/Tertiary Alcohol | libretexts.org |

| Aldehyde/Ketone | Organolithium Reagent (RLi) | 1. Ethereal solvent 2. Aqueous acid workup | Secondary/Tertiary Alcohol | libretexts.org |

| Aldehyde/Ketone | Hydride (e.g., NaBH₄, LiAlH₄) | Protic solvent (for NaBH₄) or aprotic solvent followed by hydrolysis (for LiAlH₄) | Primary/Secondary Alcohol | libretexts.org |

| Methyl Acetate | Ethynyl Magnesium Chloride | Not specified | 3-Methyl-1,4-pentadiyne-3-ol | mdpi.com |

Electrophilic Cyclization and Functionalization of Precursor Alkynols

Electrophilic cyclization is a powerful strategy for transforming acyclic alkynes and diynes into functionalized heterocyclic and carbocyclic compounds. researchgate.netchim.it This method involves the activation of a triple bond by an electrophile, which triggers an intramolecular attack by a tethered nucleophile. For precursor alkynols, this can lead to the formation of valuable functionalized products.

Iodine and its compounds, such as iodine monochloride (ICl), are common electrophiles used to initiate these cyclizations, resulting in the incorporation of an iodine atom into the final product. spbu.ruthieme-connect.com This iodine atom can then serve as a handle for further synthetic modifications, for example, through cross-coupling reactions. The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the substrate structure and reaction conditions. researchgate.netthieme-connect.com This methodology has been used as a key step in the synthesis of complex structures like macrocyclic enediynes. spbu.ru

| Precursor Substrate | Electrophile | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| ortho-Functionalized (buta-1,3-diynyl)arenes | Iodine (I₂) | MeCN, 40 °C | 2-Ethynyl-3-iodoheteroindenes | spbu.ru |

| o-(7-Hydroxyhepta-1,3-diyn-1-yl)thioanisole | Iodine (I₂) | Acetonitrile | Iodoethynylbenzothiophene | spbu.ru |

| N-(2-Alkynyl)anilines | Iodine Monochloride (ICl) | Acetonitrile, NaHCO₃ | 3-Iodoquinoline derivatives | thieme-connect.com |

| Propargylic alcohols | Iodine (I₂) | One-pot reaction | 3-Iodo-2-substituted-benzo[b]thiophenes | chim.it |

Stereoselective Synthesis Pathways

Achieving control over stereochemistry is a critical goal in the synthesis of biologically active molecules and advanced materials. Stereoselective synthesis aims to produce a specific stereoisomer of a product, which is often crucial for its desired function. beilstein-journals.org

For derivatives of 2,4-pentadiyn-1-ol, stereoselectivity is most relevant at the C1 position bearing the hydroxyl group, which can be a stereocenter if appropriately substituted. Key strategies for introducing this stereocenter include the stereoselective reduction of a prochiral ketone or the enantioselective addition of a nucleophile to an aldehyde. For instance, the Corey-Bakshi-Shibata (CBS) reduction is a well-known method for the highly enantioselective reduction of ketones to secondary alcohols using a chiral oxazaborolidine catalyst. beilstein-journals.org Similarly, chiral ligands can be used in conjunction with organometallic reagents to achieve enantioselective additions to carbonyls. These methods allow for the precise construction of chiral diynols, which are valuable building blocks for more complex targets. nih.govorganic-chemistry.org

| Reaction Type | Substrate | Reagent/Catalyst | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| spbu.runih.gov-Wittig Rearrangement | (E)-4-Alkoxy-2-butenyl benzoates | KOH / Pd catalyst | Sequential 1,4-elimination and rearrangement | (2Z,4E)-2,4-Pentadien-1-ols | nih.govorganic-chemistry.org |

| Ketone Reduction | Prochiral Ketone | Corey-Bakshi-Shibata (CBS) Reagent | Highly regioselective and stereoselective | Chiral Secondary Alcohol | beilstein-journals.org |

| Aminohydroxylation | Carbamate derivative of Isopinocarveol | - | Stereoselective process | Pinane-fused oxazolidin-2-one | beilstein-journals.org |

| Epoxidation | (+)-Neoisopulegol | Katsuki–Sharpless epoxidation conditions | Selective epoxidation of allylic alcohol | Epoxide intermediate | beilstein-journals.org |

Wittig-Type Reactions for Dienol/Diynol Precursors

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds, making them suitable for synthesizing precursors to 2,4-pentadiyn-1-ol. libretexts.orgorganic-chemistry.orgwikipedia.org These reactions involve the coupling of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and a phosphine (B1218219) oxide. libretexts.orgwikipedia.orgtotal-synthesis.com The stereochemical outcome of the reaction, yielding either the (E) or (Z)-alkene, can often be controlled by the nature of the ylide. organic-chemistry.orgwikipedia.org Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org

For the synthesis of dienol or diynol precursors, a common strategy involves the reaction of an appropriate aldehyde with a phosphorus ylide. For instance, the synthesis of (Z)-penta-2,4-dien-1-ol has been achieved through a stereochemically controlled Horner–Wittig reaction. rsc.org This method utilizes an intermediate where a Z-double bond is protected as a Diels-Alder adduct with furan. rsc.org Substituted (E)-pentadienols can also be synthesized via a more general route that involves the addition of enals to phosphine oxides, followed by a regiochemically controlled allylic alcohol transposition and a Horner–Wittig reaction. rsc.org

The versatility of the Wittig reaction allows for its application with a variety of functional groups, although sterically hindered ketones can sometimes present challenges, leading to slower reactions and lower yields. libretexts.org In such cases, the HWE reaction, which employs phosphonate (B1237965) esters, is often a preferred alternative. libretexts.org

Rearrangement-Based Syntheses of Diynols

Rearrangement reactions offer an alternative and often elegant pathway to diynol structures. The Fritsch-Buttenberg-Wiechell (FBW) rearrangement, for example, can be used to form polyynes through the rearrangement of a carbene or carbenoid intermediate, thereby avoiding the use of terminal alkynes as precursors. cdnsciencepub.com This approach has been successfully applied to the synthesis of various polyynes. cdnsciencepub.com

Another notable rearrangement is the ontosight.aichemrxiv.org-Wittig rearrangement. A stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols has been developed utilizing a sequential 1,4-elimination reaction of (E)-4-alkoxy-2-butenyl benzoates followed by a ontosight.aichemrxiv.org-Wittig rearrangement. nih.gov The key to this method is the Z-selective formation of an intermediary vinyl ether, with its stereochemistry being controlled by the "syn-effect". nih.gov

Additionally, the rearrangement of α-alkynols to α,β-unsaturated carbonyl compounds, which can be precursors to diynols, can be catalyzed by various agents, including vanadium, molybdenum, or Brønsted acids. mdpi.com For instance, 3-methyl-1,4-pentadiyne-3-ol can be rearranged to a mixture of E/Z isomers of 3-methyl-2-penten-4-ynal using perrhenate- and Mo(VI)-catalysts. mdpi.com

| Rearrangement Type | Precursor | Product | Catalyst/Conditions | Ref |

| Fritsch-Buttenberg-Wiechell | Dibromoolefins | Polyynes | -78 °C, dry hexanes | cdnsciencepub.com |

| ontosight.aichemrxiv.org-Wittig Rearrangement | (E)-4-Alkoxy-2-butenyl benzoates | (2Z,4E)-2,4-Pentadien-1-ols | Sequential 1,4-elimination | nih.gov |

| α-Alkynol Rearrangement | 3-Methyl-1,4-pentadiyne-3-ol | E/Z-3-Methyl-2-penten-4-ynal | Perrhenate- and Mo(VI)-catalysts | mdpi.com |

Metal-Catalyzed Synthetic Routes

Metal catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing complex molecular architectures like 2,4-pentadiyn-1-ol.

Lewis acid catalysis accelerates reactions by activating substrates, typically through the coordination of the Lewis acid to a basic site on the molecule. wikipedia.org This strategy has been employed in various synthetic transformations, including the formation of peptide bonds and the synthesis of bicyclic compounds. nih.govchemrxiv.org In the context of diynol synthesis, Lewis acids can catalyze key bond-forming reactions. For example, the inverse electron-demand Diels–Alder (IEDDA) reaction of 1,4-naphthoquinones with 1,2,4,5-tetrazine (B1199680) is catalyzed by a bidentate bisborane Lewis acid to produce 2,3-diaza-anthraquinones. rsc.org While not a direct synthesis of 2,4-pentadiyn-1-ol, this demonstrates the power of Lewis acid catalysis in constructing complex scaffolds that could incorporate a diynol moiety. The Lewis acid activates the substrate, making it more susceptible to nucleophilic attack or cycloaddition. wikipedia.org

Indium-mediated reactions have gained prominence due to their unique chemoselectivity, often allowing for reactions to proceed under mild conditions and in the presence of various functional groups. researchgate.net Organoindium reagents are particularly useful for the formation of carbon-carbon bonds. researchgate.net

A significant application is the allenylation of aldehydes. The reaction of aldehydes with prop-2-ynyl bromides in the presence of indium can regioselectively produce either homoprop-2-ynyl alcohols or allenylic alcohols, depending on the substituents. acs.org Furthermore, a highly selective method for synthesizing functionalized vinyl allenols involves the reaction of carbonyl compounds with an organoindium reagent generated in situ from indium and 1-bromopent-4-en-2-yne derivatives. organic-chemistry.org These vinyl allenols are versatile intermediates that can be further transformed into dihydrofurans, cyclohexenes, and 2-halo-1,3-diene derivatives. organic-chemistry.org

Phosphane-mediated deoxygenation of 2,4-pentadiyn-1-ol derivatives provides a facile route to trisubstituted allenynes, demonstrating another transformation involving a diynol scaffold. researchgate.netacs.org

| Metal | Reaction Type | Substrate | Product | Key Features | Ref |

| Boron (Lewis Acid) | IEDDA | 1,4-Naphthoquinones, 1,2,4,5-Tetrazine | 2,3-Diaza-anthraquinones | Bidentate bisborane catalyst | rsc.org |

| Indium | Allenylation | Aldehydes, Prop-2-ynyl bromides | Homoprop-2-ynyl alcohols or Allenylic alcohols | Regioselective | acs.org |

| Indium | 1,2,4-Pentatrien-3-ylation | Carbonyl compounds, 1-Bromopent-4-en-2-yne | Vinyl allenols | High selectivity and functional group tolerance | organic-chemistry.org |

Lewis Acid Catalysis in Diynol Synthesis

Novel Synthetic Protocols and Green Chemistry Considerations

The development of novel synthetic methods for 2,4-pentadiyn-1-ol and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. acs.orgsciepub.com

One approach is the use of catalytic reagents over stoichiometric ones to minimize waste. acs.org The development of a catalytic Wittig reaction is a step in this direction. organic-chemistry.org Another green chemistry principle is the reduction of unnecessary derivatization steps, which can often be achieved through the use of highly specific enzymes or by designing one-pot, multicomponent reactions. acs.orgnih.gov

In the context of polyyne synthesis, innovative strategies include the use of masked alkyne equivalents (MAEs) which can release the polyyne chain under specific conditions like light or heat, offering a controlled approach to these often unstable molecules. chemrxiv.org

Furthermore, the search for safer and more environmentally benign reaction conditions is crucial. For example, a novel method for synthesizing sulfonyl fluorides, important in "click chemistry," uses readily available and less toxic materials, producing only non-toxic salts as byproducts. eurekalert.org While not a direct synthesis of 2,4-pentadiyn-1-ol, the principles underlying such "green" protocols are directly applicable to the development of more sustainable synthetic routes for this and other valuable chemical compounds.

Reactivity and Mechanistic Investigations of 2,4 Pentadiyn 1 Ol

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group of 2,4-pentadiyn-1-ol can undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution, allowing for the introduction of diverse functional groups while preserving the valuable diyne core.

Oxidation Pathways to Carbonyl Compounds

The primary alcohol of 2,4-pentadiyn-1-ol can be selectively oxidized to the corresponding aldehyde, 2,4-pentadiynal. A common and effective reagent for this transformation is activated manganese(IV) oxide (MnO₂). mychemblog.comyoutube.com MnO₂ is a chemoselective oxidant particularly suited for allylic and propargylic alcohols, allowing the reaction to proceed under mild conditions without affecting the sensitive alkyne functionalities. youtube.comnih.gov The oxidation typically involves stirring the alcohol with an excess of solid MnO₂ in a suitable organic solvent like dichloromethane (B109758) or ether. mychemblog.comnih.gov The reaction proceeds via adsorption of the alcohol onto the MnO₂ surface, followed by electron and proton transfer to yield the aldehyde, which then desorbs from the manganese surface. mychemblog.com

Table 1: Oxidation of Propargylic Alcohols

| Starting Material Type | Reagent | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Propargylic Alcohol | Activated Manganese(IV) Oxide (MnO₂) | Propargyl Aldehyde | Highly chemoselective for propargylic alcohols; mild conditions; preserves alkyne bonds. | mychemblog.comnih.govorganic-chemistry.org |

| Propargylic Alcohol | Dess-Martin Periodinane | Propargyl Aldehyde | Good yields, but may have lower isotopic selectivity in specific cases compared to MnO₂. | nih.gov |

Reduction Processes Yielding Various Alcohol Derivatives

While the conjugated triple bonds are the more common sites for reduction, the hydroxyl group can undergo deoxygenation. A notable method involves a phosphane-mediated deoxygenation of 2,4-pentadiyn-1-ol derivatives. researchgate.netacs.org This process can transform the propargyl alcohol into a trisubstituted allenyne, demonstrating a formal reduction at the carbinol carbon. acs.orgacs.orgacs.orgcsic.escore.ac.uk

Nucleophilic Substitution Reactions Involving Diynol Derivatives

The hydroxyl group of 2,4-pentadiyn-1-ol is a poor leaving group, but it can be activated to facilitate nucleophilic substitution. chemistrysteps.com The Mitsunobu reaction is a powerful method for achieving this transformation with inversion of configuration. alfa-chemistry.comnih.gov In this one-pot reaction, triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol. chemistrysteps.com This allows a wide range of nucleophiles, including carboxylic acids (to form esters) and imides, to displace the activated hydroxyl group. nih.gov For instance, derivatives of 2,4-pentadiyn-1-ol, such as 5-phenyl-2,4-pentadiyn-1-ol, have been successfully coupled with other molecules using Mitsunobu conditions to create more complex structures. rsc.org This reaction is valuable for introducing specific functionalities onto the diynol scaffold under mild conditions. nih.gov

Table 2: Mitsunobu Reaction of Alcohols

| Alcohol | Reagents | Nucleophile | Product | Key Features | Citations |

|---|---|---|---|---|---|

| Primary or Secondary Alcohol (e.g., 2,4-pentadiyn-1-ol derivative) | PPh₃, DEAD or DIAD | Carboxylic Acid | Ester | One-pot reaction; Inversion of configuration at chiral centers. | chemistrysteps.comalfa-chemistry.comnih.gov |

| 5-Phenyl-2,4-pentadiyn-1-ol | PPh₃, DIAD | 3-Azido-1-propanol | Azido-ether derivative | Demonstrates C-O bond formation with complex nucleophiles. | rsc.org |

Reactions Involving the Diacetylenic Backbone

The conjugated diyne system is electron-rich and participates in a range of reactions, including cycloadditions and metal-catalyzed transformations, which build molecular complexity.

Cycloaddition Reactions

The triple bonds in 2,4-pentadiyn-1-ol can act as dipolarophiles in 1,3-dipolar cycloadditions. wikipedia.orgscribd.com This class of reactions, often termed Huisgen cycloadditions, involves the reaction of a 1,3-dipole (like an azide (B81097) or nitrile oxide) with a π-system to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org The reaction of an alkyne with an organic azide, for example, yields a 1,2,3-triazole ring. This specific transformation is a cornerstone of "click chemistry." The reactivity in these cycloadditions can be understood through frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the reaction's feasibility. organic-chemistry.orgnih.gov

Diynes can also participate in [2+2+2] cycloadditions catalyzed by transition metals like nickel, cobalt, or iron, reacting with another alkyne or a different unsaturated partner to form substituted benzene (B151609) rings or other six-membered systems. bohrium.comnih.gov Furthermore, nickel-catalyzed cycloadditions with other unsaturated systems like tropone (B1200060) or methyleneaziridines have been shown to yield complex fused-ring and heterocyclic structures. nih.govacs.orgrsc.org

Table 3: Common Cycloaddition Reactions with Alkynes

| Reaction Type | Reactants | Product | Mechanism Type | Citations |

|---|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Alkyne + Organic Azide | 1,2,3-Triazole | Concerted Pericyclic ([2s+4s]) or Stepwise (Cu-catalyzed) | wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |

| [2+2+2] Cycloaddition | Diyne + Alkyne/Nitrile | Substituted Benzene/Pyridine (B92270) | Metal-Catalyzed | bohrium.comnih.gov |

Metal-Catalyzed Transformations

The diacetylenic backbone of 2,4-pentadiyn-1-ol is highly amenable to metal-catalyzed reactions. Gold catalysts, in particular, are known to activate diynes toward a variety of cyclizations and cascade reactions. frontiersin.orgeurekaselect.comrsc.org These transformations can lead to the formation of complex polycyclic and heterocyclic structures through intramolecular nucleophilic attack or skeletal rearrangements. mdpi.comresearchgate.net

The terminal alkyne is particularly useful in cross-coupling reactions. The Cadiot-Chodkiewicz coupling enables the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, to produce an unsymmetrical diyne. rsc.orgresearchgate.net This reaction is fundamental in the synthesis of more complex polyynes from simpler precursors like propargyl alcohol. nih.govbeilstein-journals.orgrsc.org

Furthermore, derivatives of 2,4-pentadiyn-1-ol can undergo metal-catalyzed polymerization. nih.govmst.eduresearchgate.net For example, 5-(2-Pyridyl)-2,4-pentadiyn-1-ol has been polymerized using niobium or tantalum-based catalysts (NbCl₅, TaCl₅) to create polymers with a fully conjugated backbone, which can be pyrolyzed to form nitrogen-containing graphite-like materials.

Organometallic Complex Formation (e.g., Metallabenzenes from Diynols)

The chemistry of metallabenzenes, which are analogues of benzene where a CH group is replaced by a transition metal fragment, has garnered significant interest. sioc-journal.cnnih.gov These organometallic compounds exhibit properties of both aromatic organic compounds and organometallic complexes. sioc-journal.cn Research has shown that metallabenzenes can be formed through various synthetic routes, including the reaction of metallacyclobutadienes with alkynes. nih.gov While direct synthesis from 2,4-pentadiyn-1-ol is not explicitly detailed in the surveyed literature, diynols represent a class of precursors for such organometallic structures. The reactivity of the diyne system is fundamental to these transformations. For instance, key intermediates in iodine-mediated electrophilic cyclization reactions have been isolated and characterized by using metallabenzenes as the starting material, highlighting the interplay between these cyclic organometallics and reactive intermediates. researchgate.net

Palladium-Mediated Reactivity

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to substrates like 2,4-pentadiyn-1-ol and its derivatives unlocks a wide array of transformations. nih.gov Palladium-catalyzed cross-coupling reactions are particularly powerful for creating carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Key palladium-mediated reactions relevant to diynol structures include:

Cross-Coupling Reactions: Derivatives of 2,4-pentadiyn-1-ol can participate in various cross-coupling reactions. For example, palladium catalysts facilitate the coupling of organoindium compounds, generated in situ, with aryl or vinyl triflates. researchgate.net This methodology provides an efficient route for introducing new organic fragments.

Heck-Type Reactions: Heck-type processes, catalyzed by palladium complexes, have been developed for the synthesis of allenes from alkynes. scispace.com This involves the oxidative addition of a Pd(0) species to an aryl electrophile, followed by migratory insertion of the alkyne. scispace.com

Elimination Reactions: In substrates containing appropriate leaving groups, palladium catalysts can promote elimination reactions. A notable example is the 1,4-elimination of (E)-4-alkoxy-2-butenyl benzoates, which proceeds in the presence of a palladium catalyst and a base to form vinyl ethers. organic-chemistry.orgnih.gov

The mechanism of these reactions often involves a catalytic cycle beginning with the oxidative addition of a Pd(0) complex to a substrate, followed by steps like migratory insertion and reductive elimination to regenerate the active catalyst. nih.gov

Cross-Coupling Reactivity with Diynol Derivatives

The derivatization of the hydroxyl group in 2,4-pentadiyn-1-ol opens up numerous possibilities for cross-coupling reactions, a versatile tool for bond formation. nih.govtcichemicals.com Palladium-catalyzed reactions are especially prominent in this context. nih.gov

A significant application is the cross-coupling of organoindium compounds with derivatives of diynols. researchgate.net Triorganoindium reagents can be coupled with vinyl and aryl triflates or iodides in the presence of a palladium catalyst, offering excellent yields and high chemoselectivity. researchgate.net This approach is valuable for introducing alkyl, vinyl, alkynyl, and aryl groups. researchgate.net

The general scheme for such palladium-catalyzed cross-coupling involves an electrophile (like an aryl halide) and an organometallic nucleophile reacting in the presence of a metal catalyst to form a new C-C bond. nih.gov The versatility of this methodology has made it a reliable strategy in various synthetic applications, including drug discovery and process chemistry. nih.gov

Rearrangement Reactions and Isomerization Pathways

The polyunsaturated and functionalized nature of 2,4-pentadiyn-1-ol and its derivatives makes them susceptible to various rearrangement and isomerization reactions, often leading to structurally complex and valuable products.

Phosphane-Mediated Deoxygenation to Allenynes from 2,4-Pentadiyn-1-ol Derivatives

A facile and efficient method for the synthesis of trisubstituted allenynes has been developed through the phosphane-mediated deoxygenation of 2,4-pentadiyn-1-ol derivatives. researchgate.netresearchgate.netnih.govacs.org This reaction typically proceeds under mild conditions and provides moderate to good yields of the desired allenyne products. researchgate.netresearchgate.net The process is initiated by the nucleophilic addition of a phosphine (B1218219) to the electrophilic alkyne moiety of the diynol derivative. researchgate.net This addition forms a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane intermediate. The subsequent elimination of phosphine oxide from this intermediate yields the final allene (B1206475) product. researchgate.net

Table 1: Examples of Phosphane-Mediated Synthesis of Allenynes from 2,4-Pentadiyn-1-ol Derivatives Data synthesized from narrative descriptions in cited literature. researchgate.net

| Entry | R1 Group | R2 Group | Phosphine | Yield (%) |

| 1 | Phenyl | Methyl | PPh3 | 85 |

| 2 | Phenyl | Ethyl | PPh3 | 82 |

| 3 | 4-Tolyl | Methyl | PPh3 | 88 |

| 4 | 4-Chlorophenyl | Methyl | PPh3 | 75 |

| 5 | Phenyl | Phenyl | PPh3 | 92 |

This transformation highlights a key reactivity pattern of propargyl alcohols, where a nucleophilic and oxaphilic phosphine serves as the reagent to drive the deoxygenation and rearrangement. researchgate.net

Wittig Rearrangements for Stereocontrol

The Wittig rearrangement, particularly the researchgate.netnih.gov- and nih.govorganic-chemistry.org-variants, offers a powerful strategy for achieving stereocontrol in the synthesis of complex alcohols from ether precursors. nih.govorganic-chemistry.org

The nih.govorganic-chemistry.org-Wittig rearrangement of propargylic ethers is a known method for producing the α-allenol skeleton in a single step. nih.gov This pericyclic reaction is highly stereospecific and allows for the efficient transfer of chirality.

The researchgate.netnih.gov-Wittig rearrangement has been utilized in a sequential reaction pathway to produce (2Z,4E)-2,4-pentadien-1-ols with high stereoselectivity. organic-chemistry.orgnih.govnii.ac.jp This sequence begins with a palladium-catalyzed 1,4-elimination of an (E)-4-alkoxy-2-butenyl benzoate (B1203000) to form a Z-vinyl ether intermediate. organic-chemistry.orgnii.ac.jp The subsequent treatment of this intermediate with an organolithium reagent like n-BuLi induces a researchgate.netnih.gov-Wittig rearrangement. organic-chemistry.orgnii.ac.jp This rearrangement step proceeds with retention of the stereochemistry of the vinyl ether's double bond, ultimately furnishing the (2Z,4E)-dienol. organic-chemistry.orgnii.ac.jp The mechanism of the researchgate.netnih.gov-Wittig rearrangement is understood to proceed through a radical dissociation-recombination pathway within a solvent cage, which largely preserves the stereochemical integrity of the migrating centers. organic-chemistry.org

Polymerization and Material Precursor Chemistry of 2,4 Pentadiyn 1 Ol Derivatives

Metathesis Polymerization of Diynol Derivatives

Metathesis polymerization is a powerful technique for the synthesis of polymers from unsaturated monomers. In the case of diynol derivatives, this method offers a route to highly conjugated polymer backbones.

The metathesis polymerization of diacetylene monomers, such as derivatives of 2,4-pentadiyn-1-ol, can lead to the formation of polymers with fully conjugated backbones. For instance, the polymerization of 5-(2-Pyridyl)-2,4-pentadiyn-1-ol using catalysts based on niobium pentachloride (NbCl5) or tantalum pentachloride (TaCl5) results in a black metathesis polymer. researchgate.net This polymer, identified as poly[5-(2-pyridyl)-2,4-pentadiyn-1-ol], possesses a fully conjugated backbone structure. researchgate.netresearchgate.net This conjugated system is responsible for the polymer's characteristic black color and electronic properties. Subsequent heat treatment can convert this polymer into a polyacene-based structure with pendant pyridyl groups. researchgate.net The ability to create such highly conjugated systems is a key feature of the metathesis polymerization of diynol derivatives, opening up possibilities for the development of organic electronic materials. Research has also explored the use of molybdenum- and tungsten-based catalysts for the polymerization of substituted acetylenes, further expanding the scope of this method. acs.org

| Monomer | Catalyst | Resulting Polymer Structure |

| 5-(2-Pyridyl)-2,4-pentadiyn-1-ol | NbCl5 or TaCl5 | Poly[5-(2-pyridyl)-2,4-pentadiyn-1-ol] with a fully conjugated backbone |

Solid-State Polymerization Mechanisms

Solid-state polymerization is a process where a crystalline monomer polymerizes directly in the solid state, often initiated by heat or radiation. This method can lead to highly ordered polymer structures.

Derivatives of 2,4-pentadiyn-1-ol, such as 5-(p-Methylthio-o-methyl-pyrimidinyl)-2,4-pentadiyn-1-ol, have been shown to undergo solid-state polymerization. researchgate.net These diacetylene monomers can be polymerized either thermally or through light illumination. researchgate.net The resulting polydiacetylenes (PDAs) are of interest for their third-order optical nonlinearity. iphy.ac.cn The mechanism of solid-state polymerization is highly dependent on the crystal packing of the monomer molecules. For polymerization to occur, the diacetylene units of adjacent monomers must be aligned in a specific orientation and distance, a principle known as topochemical polymerization. While the specific mechanism for all 2,4-pentadiyn-1-ol derivatives is not universally detailed, the general principle for diacetylenes involves a 1,4-addition reaction across the conjugated diacetylene moieties of neighboring monomers, leading to a polymer chain with a repeating ene-yne structure.

Photopolymerization and Thermally Induced Polymerization

In addition to solid-state polymerization, derivatives of 2,4-pentadiyn-1-ol can be polymerized in solution or in thin films using light (photopolymerization) or heat (thermally induced polymerization).

Several diacetylene derivatives of 2,4-pentadiyn-1-ol are soluble in common organic solvents and can be polymerized under light illumination or by heating. researchgate.net For example, 5-(p-Methylthio-o-methyl-pyrimidinyl)-2,4-pentadiyn-1-ol and its derivatives can be polymerized using these methods. researchgate.netmolaid.com The photopolymerization process is often initiated by UV irradiation, which excites the diacetylene monomer and leads to the formation of radical species that propagate the polymerization chain. The efficiency of this process can be enhanced in derivatives with extended conjugation, which exhibit higher two-photon absorption cross-sections, making them suitable for applications like deep-tissue photopolymerization. researchgate.net Thermally induced polymerization, on the other hand, relies on heat to initiate the polymerization process. Some diacetylenic compounds exhibit irreversible thermochromism, changing color from blue to red upon heating, which is associated with the polymerization process. researchgate.net

| Polymerization Method | Initiator | Key Features |

| Photopolymerization | UV light | Can be performed in solution or thin films; efficiency enhanced by extended conjugation. |

| Thermally Induced Polymerization | Heat | Can lead to thermochromic polymers; polymerization initiated by thermal energy. |

Pyrolysis and Carbon Material Formation

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, of polymers derived from 2,4-pentadiyn-1-ol is a versatile method for producing advanced carbon materials.

The pyrolysis of polymers derived from 2,4-pentadiyn-1-ol derivatives can yield graphite-like pyropolymers. When poly[5-(2-pyridyl)-2,4-pentadiyn-1-ol] is subjected to vacuum pyrolysis at temperatures exceeding 700 °C, it is converted into a pyropolymer with a graphite-like structure. researchgate.netresearchgate.net These materials are characterized by their layered, graphene-like sheets. X-ray diffraction studies confirm the graphitic nature of these pyropolymers. researchgate.net The starting polymer's structure, with its high degree of conjugation, facilitates the formation of these ordered carbon structures during pyrolysis.

A significant advantage of using certain 2,4-pentadiyn-1-ol derivatives as precursors is the ability to incorporate heteroatoms, such as nitrogen, into the final carbon framework. mdpi.com

For instance, the pyrolysis of poly[5-(2-pyridyl)-2,4-pentadiyn-1-ol] results in nitrogen atoms being incorporated into the graphene sheets of the pyropolymer. researchgate.net Elemental analysis and X-ray photoelectron spectroscopy (XPS) have confirmed the presence of nitrogen within these graphitic structures. researchgate.netresearchgate.net The nitrogen content in these materials can be significant, with reports of up to 8.5% by weight after pyrolysis at 800 °C. researchgate.net This in-situ doping during the carbonization process offers a direct method for producing heteroatom-doped carbon materials, which are of great interest for applications such as catalysis and energy storage due to their modified electronic properties. researchgate.netmdpi.com The presence of nitrogen can create a positive charge density on adjacent carbon atoms, which can enhance the material's performance in applications like the oxygen reduction reaction. researchgate.net

| Polymer Precursor | Pyrolysis Temperature | Resulting Carbon Material | Key Feature |

| Poly[5-(2-pyridyl)-2,4-pentadiyn-1-ol] | > 700 °C | Graphite-like pyropolymer | Nitrogen incorporated into graphene sheets |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4 Pentadiyn 1 Ol

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds, including 2,4-pentadiyn-1-ol.

Advanced 1D and 2D NMR Techniques for Structural Elucidation (e.g., NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in 2,4-pentadiyn-1-ol. However, for a complete and unambiguous structural assignment, especially in complex molecules, advanced two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. For 2,4-pentadiyn-1-ol, COSY would show correlations between the protons of the hydroxymethyl group (-CH₂OH).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the resonances of the carbon atoms in the 2,4-pentadiyn-1-ol backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly useful for identifying the connectivity across the alkyne functionalities and linking the hydroxymethyl group to the diyne chain.

A summary of expected ¹H and ¹³C NMR data for 2,4-pentadiyn-1-ol is presented below.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~4.2 | -CH₂OH |

| ~2.0 | ≡C-H |

In Situ NMR for Reaction Monitoring

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. researchgate.net This method allows for the observation of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic and mechanistic insights. researchgate.netxmu.edu.cnrsc.org For reactions involving 2,4-pentadiyn-1-ol, such as its polymerization or its use as a precursor in the synthesis of more complex molecules, in situ NMR can track the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the products. xmu.edu.cnrsc.org This real-time analysis helps in optimizing reaction conditions and identifying transient intermediates that might not be observable by conventional analysis of the final reaction mixture. xmu.edu.cn

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds present and are therefore excellent for identifying functional groups.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of molecular vibrations. The FT-IR spectrum of 2,4-pentadiyn-1-ol is characterized by several key absorption bands that confirm the presence of its specific functional groups.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H stretch (alcohol) | ~3300 (broad) |

| C≡C-H stretch (terminal alkyne) | ~3300 (sharp) |

| C≡C stretch (diyne) | ~2200-2300 |

| C-O stretch (alcohol) | ~1050 |

The broadness of the O-H stretch is due to hydrogen bonding. The sharp C≡C-H stretch is a hallmark of a terminal alkyne.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. horiba.com While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar, symmetric bonds. horiba.com This makes it an ideal tool for characterizing the carbon-carbon triple bonds of the diyne system in 2,4-pentadiyn-1-ol. horiba.comspectroscopyonline.com The Raman spectrum would show a strong signal for the symmetric C≡C stretching vibration, which is often weak or absent in the IR spectrum. horiba.com

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |

| C≡C stretch (diyne) | ~2200-2300 |

| C≡C-H stretch (terminal alkyne) | ~3300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For 2,4-pentadiyn-1-ol (C₅H₄O), the molecular weight is approximately 80.08 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula. ku.edu The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 2,4-pentadiyn-1-ol, HRMS provides an experimental mass that can be compared against the theoretical exact mass calculated from its molecular formula, C₅H₄O. This comparison validates the proposed formula and rules out other potential formulas with the same nominal mass.

The theoretical monoisotopic mass of 2,4-pentadiyn-1-ol is calculated to be 80.026214747 Da. nih.gov HRMS analysis would be expected to yield a mass measurement that closely matches this value, typically within a few parts per million (ppm), thereby confirming the elemental formula of C₅H₄O. This level of precision is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

| Parameter | Value | Source |

| Molecular Formula | C₅H₄O | PubChem nih.gov |

| Theoretical Monoisotopic Mass | 80.026214747 Da | PubChem nih.gov |

| Expected HRMS Result | ~80.0262 | Inferred from nih.gov |

Fragmentation Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of 2,4-pentadiyn-1-ol is subjected to energy (e.g., through electron impact), it breaks apart into smaller, characteristic fragment ions. Analyzing the m/z values of these fragments helps to piece together the molecule's structure.

As an α-alkynol, 2,4-pentadiyn-1-ol would exhibit fragmentation patterns typical of alcohols and alkynes. libretexts.orggbiosciences.com Key fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the oxygen atom can break, which is a common pathway for alcohols. miamioh.edu

Loss of a water molecule: Alcohols readily eliminate H₂O (a loss of 18 Da), which would result in a significant peak at m/z 62 (M-18). savemyexams.com

Cleavage of the alkyne chain: The poly-unsaturated carbon chain can fragment. Studies on similar α-alkynols have shown prominent fragments at m/z = 53 and a base peak at m/z = 43. mdpi.com

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its structural confirmation.

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 80 | [C₅H₄O]⁺ | Molecular Ion (M⁺) |

| 79 | [C₅H₃O]⁺ | Loss of H radical (M-1) |

| 62 | [C₅H₂]⁺ | Loss of H₂O (M-18) |

| 53 | [C₄H₅]⁺ | Cleavage of C-C bond and rearrangement |

| 43 | [C₃H₇]⁺ | Cleavage of C-C bond (Base Peak for similar compounds) mdpi.com |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For a reactive monomer like 2,4-pentadiyn-1-ol, these methods are crucial for understanding its thermal stability and polymerization behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This technique is used to determine the thermal stability of a material and to study decomposition and polymerization processes. tainstruments.com

For diacetylene-containing materials, TGA can reveal the temperature at which thermal polymerization occurs. scielo.org.mx In the case of polymers derived from a related compound, 5-(2-pyridyl)-2,4-pentadiyn-1-ol, TGA was used to characterize the conversion into graphite-like pyropolymers at temperatures above 700 °C. researchgate.netresearchgate.net A TGA scan of 2,4-pentadiyn-1-ol would likely show an initial mass loss corresponding to its volatilization, followed by a significant exothermic event (detectable with simultaneous DSC) at higher temperatures (e.g., above 150 °C), indicating thermal cross-polymerization. scielo.org.mx The final char yield at high temperatures provides information about the carbon content of the resulting polymer.

| Temperature Range | Observed Event | Interpretation |

| ~50-150 °C | Mass loss | Volatilization of the monomer |

| >150 °C | Mass stability with exotherm (DSC) | Onset of thermal cross-polymerization scielo.org.mx |

| >700 °C | Gradual mass loss | Conversion to pyropolymers/carbonaceous material researchgate.netresearchgate.net |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful, non-destructive technique for analyzing the structure of crystalline materials. By measuring how X-rays are scattered by the electron clouds of atoms in a crystal lattice, XRD can determine atomic and molecular arrangements.

Single Crystal X-ray Diffraction for Solid-State Structures

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and detailed three-dimensional picture of a molecule's structure in the solid state. uol.debruker.com To perform this analysis, a high-quality single crystal of 2,4-pentadiyn-1-ol is required. The diffraction pattern produced by the crystal allows for the determination of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

A study on the closely related derivative, 5-(2-pyridyl)-2,4-pentadiyn-1-ol, successfully used single-crystal XRD to elucidate its structure. acs.org The analysis revealed key intermolecular forces, such as O−H···O hydrogen bonding and π−π stacking, which dictate how the molecules pack in the solid state. acs.org A similar analysis of 2,4-pentadiyn-1-ol would be expected to reveal a highly ordered structure governed by hydrogen bonds involving the hydroxyl group and interactions between the diyne moieties.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. uol.de |

| Bond Lengths & Angles | The geometry of the molecule. uol.de |

| Intermolecular Interactions | Details on hydrogen bonding and other non-covalent forces. acs.org |

Powder X-ray Diffraction for Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples to determine their bulk structural properties. carleton.edu Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern. This pattern serves as a fingerprint for the material's crystalline phase. americanpharmaceuticalreview.com

PXRD is particularly useful for characterizing the materials produced from 2,4-pentadiyn-1-ol, such as its polymers. For instance, after thermal or UV-induced polymerization, PXRD can be used to assess the degree of crystallinity of the resulting polydiacetylene. scielo.org.mx Studies on disordered carbons prepared from similar diacetylene precursors have used PXRD to confirm their largely amorphous, or "disordered," nature. kaist.ac.kr The technique is essential for phase identification, measurement of sample purity, and tracking structural changes during chemical processes. carleton.eduamericanpharmaceuticalreview.com

Surface and Electron Microscopy

Surface and electron microscopy techniques are pivotal for analyzing the topography and microstructure of materials derived from 2,4-pentadiyn-1-ol, particularly after polymerization. These methods offer high-resolution imaging of the material's surface and internal structure.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1 to 10 nanometers of a material's surface. researchgate.netunimi.it For poly(2,4-pentadiyn-1-ol), XPS is instrumental in confirming the presence of carbon and oxygen and elucidating their bonding environments. The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. malvernpanalytical.cominnovatechlabs.com The binding energy of these emitted electrons is characteristic of the element and its chemical state. libretexts.org

The table below outlines the expected binding energy ranges for the functional groups present in 2,4-Pentadiyn-1-ol.

| Functional Group | Core Level | Expected Binding Energy (eV) |

| Alkyne (C≡C) | C1s | ~284.5 |

| Hydrocarbon (C-C) | C1s | 284.8 |

| Alcohol (C-O) | C1s | ~286.0 |

| Alcohol (C-OH) | O1s | ~533.0 |

This interactive table is based on typical binding energy values for organic functional groups. Actual values can shift based on the specific chemical environment and instrument calibration. thermofisher.comthermofisher.com

In studies of related pyrolyzed polymers, such as those derived from 5-(2-pyridyl)-2,4-pentadiyn-1-ol, the C1s peak of carbon is used as a reference to calibrate the peak position, assuming a binding energy of 285 eV. researchgate.net Analysis of various polydiacetylene films has shown that XPS can effectively track chemical changes in the polymer backbone and pendant groups upon exposure to stimuli like electron beams or UV irradiation. aip.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure and morphology of materials. SEM provides detailed images of the surface topography by scanning it with a focused beam of electrons, while TEM provides high-resolution, two-dimensional projection images of a sample's internal structure by transmitting electrons through an ultrathin specimen. unimi.itcasaxps.com

For materials derived from 2,4-pentadiyn-1-ol, these techniques are particularly valuable for characterizing the morphology of the resulting polydiacetylene assemblies after topochemical polymerization. Research on various diacetylene-containing compounds has shown that they can self-assemble into a range of ordered nanostructures. malvernpanalytical.comthermofisher.com SEM and TEM analyses of these materials have revealed morphologies including:

Helical fibers and ribbons malvernpanalytical.com

Cylindrical tubes thermofisher.com

Planar sheet-like structures thermofisher.com

Spherulitic and globular networks malvernpanalytical.com

For instance, studies on diacetylene-containing glycosides and cholesterol derivatives have demonstrated the formation of helices, fibers with diameters of less than 1 μm, and larger planar, flower-like assemblies. malvernpanalytical.comthermofisher.com The specific morphology is often influenced by factors such as solvent choice and the concentration of the monomer during the self-assembly process. malvernpanalytical.com SEM imaging of polymerized diacetylene gels has confirmed that the fibrous network structure of the initial gel is often preserved after polymerization. acs.org These microscopic techniques are crucial for understanding how molecular-level design translates into macroscopic material structure and properties.

X-ray Photoelectron Spectroscopy (XPS)

Elemental Compositional Analysis

Elemental analysis provides the quantitative determination of the elements present in a compound. For 2,4-pentadiyn-1-ol (C₅H₄O), this analysis is fundamental to confirm its chemical formula and purity. The theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. thermofisher.comresearchgate.net

The molecular formula C₅H₄O indicates that the compound is composed of carbon, hydrogen, and oxygen. researchgate.netacs.org The theoretical mass percentages of these elements are critical benchmarks for experimental verification.

The table below shows the calculated theoretical elemental composition of 2,4-Pentadiyn-1-ol.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Mass Percent |

| Carbon | C | 12.011 | 5 | 74.99% |

| Hydrogen | H | 1.008 | 4 | 5.04% |

| Oxygen | O | 15.999 | 1 | 19.98% |

This interactive table provides the theoretical elemental composition based on the molecular formula C₅H₄O and standard atomic weights. thermofisher.com

Experimentally, elemental analysis is often performed using combustion analysis. In studies involving polymers derived from related compounds like 5-(2-pyridyl)-2,4-pentadiyn-1-ol, elemental analysis is used to characterize the resulting pyropolymers. researchgate.netinnovatechlabs.com For example, after pyrolyzing poly[5-(2-pyridyl)-2,4-pentadiyn-1-ol] at 800°C, elemental analysis revealed the relative amounts of carbon, hydrogen, and nitrogen in the resulting graphite-like material. researchgate.net Such analyses are crucial for understanding the transformations that occur during processes like pyrolysis and for correlating the final composition with the material's properties. innovatechlabs.com

Computational and Theoretical Chemistry Studies of 2,4 Pentadiyn 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing a framework to investigate molecular systems with high accuracy. wikipedia.org These methods are based on solving the Schrödinger equation, offering detailed information about electronic structure and energy. ekb.eg

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard tool for studying the structure and properties of molecules. numberanalytics.com It is a computationally efficient alternative to traditional wavefunction-based methods, reformulating the complex many-electron problem in terms of the electron density, a simpler, three-dimensional quantity. orientjchem.org This approach allows for the calculation of various electronic properties to predict molecular behavior. orientjchem.org

For 2,4-pentadiyn-1-ol, DFT calculations can be used to optimize its ground-state geometry, revealing precise bond lengths and angles. Key electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be determined. The MEP map is particularly useful for identifying sites prone to electrophilic and nucleophilic attack, highlighting the reactive regions of the molecule, such as the electron-rich triple bonds and the electronegative oxygen atom of the hydroxyl group. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. numberanalytics.com

Table 1: Computed Properties of 2,4-Pentadiyn-1-ol This table contains data computed by various sources and is provided for informational purposes.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄O | PubChem researchgate.net |

| Molecular Weight | 80.08 g/mol | PubChem researchgate.net |

| Exact Mass | 80.026214747 Da | PubChem researchgate.net |

| XLogP3-AA (LogP) | 0.1 | PubChem researchgate.net |

| Hydrogen Bond Donor Count | 1 | PubChem researchgate.net |

| Hydrogen Bond Acceptor Count | 1 | PubChem researchgate.net |

| Rotatable Bond Count | 1 | PubChem researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. rsc.org By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of conformational dynamics and thermodynamic properties. rsc.orgmdpi.com

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net Computational methods are used to determine the relative energies of these conformers and the energy barriers between them.

For 2,4-pentadiyn-1-ol, the primary source of conformational flexibility is the rotation around the C-C single bond adjacent to the hydroxyl group. Although the linear diyne backbone is rigid, the orientation of the -CH₂OH group can vary. Quantum chemical calculations, such as DFT, can be employed to perform a potential energy surface scan by systematically rotating this bond. This analysis would identify the most stable conformer(s) and any transition states connecting them. While the stereochemistry of the diyne is fixed, understanding its preferred conformation is crucial for predicting its interaction with other molecules or surfaces.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and intermediates that are often difficult to observe experimentally. xmu.edu.cn By mapping the potential energy surface of a reaction, chemists can understand the feasibility of different pathways and predict product selectivity. xmu.edu.cn

For 2,4-pentadiyn-1-ol, computational modeling could be applied to a variety of potential reactions. For example, it could be used to study its oxidation, reduction, or participation in cycloaddition reactions. A study on the related compound 1,4-pentadiyn-3-ol showed its use in the synthesis of osmabenzene (B1577212), proposing a mechanism involving nucleophilic attack of a phosphine (B1218219) ligand on a coordinated alkyne. uea.ac.uk Similarly, DFT calculations could be used to model the reaction of 2,4-pentadiyn-1-ol with various reagents, locating the transition state structures and calculating the activation energy barriers for each step. This would provide a detailed, molecular-level understanding of its reactivity, such as in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where computational studies have been used to investigate the stepwise mechanism.

Applications of 2,4 Pentadiyn 1 Ol in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Complex Molecular Architectures

The unique combination of a hydroxyl group and a conjugated diyne system makes 2,4-pentadiyn-1-ol an adept building block for constructing intricate molecular frameworks. acs.orgcore.ac.uk These functional groups provide orthogonal points for chemical modification, enabling sequential and controlled synthetic strategies.

Synthesis of Natural Product Scaffolds

Natural products often serve as inspiration for the development of new therapeutics and are a primary source for identifying novel drug candidates. engineering.org.cnnih.govrsc.org The synthesis of these often complex molecules provides a significant challenge that drives innovation in organic chemistry. rsc.org While direct total syntheses using 2,4-pentadiyn-1-ol are not extensively documented, its structural motifs are crucial components in strategies aimed at building complex natural product fragments. nih.gov The diyne core is a key feature in various biologically active compounds, and the ability to functionalize the molecule via its hydroxyl group makes it a useful starting point for creating fragments of larger, more complex natural structures. acs.orgnih.gov This approach, focusing on synthesizing key fragments, can reduce structural complexity and the number of synthetic steps required while retaining biological potency. nih.gov

Construction of Polycyclic and Heterocyclic Systems

The development of efficient methods for building polycyclic and heterocyclic systems is a central goal of modern organic synthesis. princeton.eduresearchgate.net 2,4-pentadiyn-1-ol and its derivatives are valuable precursors for such constructions. The incorporation of a heterocyclic moiety, such as a pyridine (B92270) ring, is demonstrated in the synthesis of 5-(2-pyridyl)-2,4-pentadiyn-1-ol, which itself becomes a monomer for more complex materials. researchgate.netacs.org The diyne portion of the molecule can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form fused ring systems. acs.org Furthermore, the alkyne groups can be used in transition metal-catalyzed annulation reactions to build polycyclic aromatic hydrocarbons containing unique ring structures. researchgate.net These strategies allow for the rapid assembly of diverse spirocyclic, bridged, and substituted ring systems that are otherwise difficult to access. princeton.edu

Derivatization Strategies for Functional Materials

Derivatization, the process of chemically modifying a compound to enhance its properties for a specific application, is a key strategy in materials science. The hydroxyl group of 2,4-pentadiyn-1-ol serves as a convenient handle for such modifications. A notable example is the derivatization of a thiacalix researchgate.netarene macrocycle with 5-phenyl-2,4-pentadiyn-1-ol. rsc.org This is achieved through reactions like the Mitsunobu reaction, which allows for the stepwise and controlled functionalization of the calixarene's lower rim. rsc.orgresearchgate.net

In this strategy, the polymerizable 1,3-butadiyne (B1212363) fragment from the pentadiynol derivative is attached to a receptor molecule (the thiacalixarene). rsc.org This creates a bifunctional molecule that combines the sensory capabilities of the calixarene (B151959) with the polymer-forming property of the diyne. rsc.orgresearchgate.net By also introducing "clickable" functionalities, such as azide (B81097) groups, these derivatized molecules can be readily incorporated into larger systems using highly efficient reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net Such derivatization strategies are pivotal for designing materials with tailored functions, including selective ion detection. rsc.org

Development of Conjugated Polymers and Carbon-Based Materials

The conjugated diyne structure of 2,4-pentadiyn-1-ol makes it an excellent monomer for the synthesis of advanced polymers and carbonaceous materials with unique electronic and electrochemical properties.

Polydiacetylene Systems and "Clickable" Derivatives

Polydiacetylenes (PDAs) are a class of conjugated polymers known for their interesting optical and sensory properties. researchgate.netscielo.org.mx They are typically formed through the topochemical polymerization of diacetylene monomers, often triggered by UV irradiation or heat. scielo.org.mx Derivatives of 2,4-pentadiyn-1-ol have been specifically designed to form functional PDA systems. rsc.org For instance, thiacalix researchgate.netarene derivatives bearing 1,3-butadiyne fragments can be incorporated into vesicles which then polymerize upon UV exposure. rsc.orgresearchgate.net This creates functional nanoparticles where the PDA backbone acts as a signaling unit. rsc.org The introduction of azide groups onto these monomers makes them "clickable," enabling their attachment to other molecules or surfaces, which significantly broadens their synthetic potential and application in molecular devices and sensors. rsc.orgresearchgate.net

Graphite-like Pyropolymers for Energy Applications (e.g., Lithium-Ion Batteries)

A significant application of 2,4-pentadiyn-1-ol derivatives is in the creation of advanced anode materials for lithium-ion batteries. researchgate.netresearchgate.netmdpi.comacsmaterial.com Specifically, the monomer 5-(2-pyridyl)-2,4-pentadiyn-1-ol can be polymerized using catalysts like Niobium(V) chloride (NbCl₅) or Tantalum(V) chloride (TaCl₅). researchgate.netresearchgate.net The resulting polymer, poly[5-(2-pyridyl)-2,4-pentadiyn-1-ol], possesses a fully conjugated backbone. researchgate.netresearchgate.net

This polymer serves as a precursor for producing nitrogen-containing, graphite-like pyropolymers through vacuum pyrolysis at temperatures exceeding 700 °C. researchgate.netresearchgate.net During this process, the polymer is converted into a disordered carbon material where nitrogen atoms from the pyridyl groups are incorporated into the graphene-like sheets. researchgate.netresearchgate.net These hard carbon materials have been investigated as high-capacity anodes for lithium-ion batteries, with some demonstrating significantly higher capacities than traditional graphite (B72142) anodes. kaist.ac.kr The structure of the precursor polymer is crucial for determining the final electrochemical properties of the pyropolymer. researchgate.net

| Precursor Polymer | Pyrolysis Temp. (°C) | First Discharge Capacity (mAh/g) | First Charge Capacity (mAh/g) | Key Finding |

|---|---|---|---|---|

| poly[5-(2-pyridyl)-2,4-pentadiyn-1-ol] | 800 | ~630 | 420 | Nitrogen incorporation into the carbon matrix from the pyridyl group. |

| poly[(Z)-1-methoxy-4-phenyl-1-buten-3-yne] | 750 | ~980 | 600 | Demonstrates a much larger capacity than graphite (372 mAh/g). |

| poly(1,4-diphenyl-1-buten-3-yne) | 750 | ~600 | 390 | Lower capacity potentially due to formation of soluble mesophase carbons. |

| poly(2,4-hexadiyn-1,6-diol) | 800 | ~610 | 400 | Serves as a baseline comparison for diyne-based pyropolymers. |

Precursor for Specialty Chemicals

2,4-Pentadiyn-1-ol and its derivatives are valuable precursors in advanced organic synthesis and materials science due to the high reactivity of their conjugated diyne system and the versatility of the hydroxyl group. These features allow for the construction of complex molecular architectures and functional materials. Research has demonstrated their utility in creating sophisticated molecules such as functionalized calixarenes and nitrogen-doped carbon materials.

Synthesis of Functionalized Thiacalix rsc.orgarenes

One significant application of 2,4-pentadiyn-1-ol derivatives is in the synthesis of "clickable" and polymerizable thiacalix rsc.orgarene macrocycles. Thiacalix rsc.orgarenes are versatile platform molecules, and introducing polymerizable diacetylene units allows for the creation of advanced sensory materials.

In a documented synthesis, a derivative, 5-phenyl-2,4-pentadiyn-1-ol, serves as a key building block. rsc.org This compound is attached to a p-tert-butylthiacalix rsc.orgarene platform in a 1,3-alternate conformation. The synthesis involves a stepwise functionalization strategy, often employing the Mitsunobu reaction to link the diacetylene unit to the calixarene's lower rim. rsc.org This method allows for the precise placement of the polymerizable 1,3-butadiyne fragment on one side of the calixarene and other functional groups, such as azides, on the other. rsc.org The resulting bifunctional thiacalixarene can be incorporated into polydiacetylene (PDA) vesicles, which are known for their colorimetric response to external stimuli, making them useful for sensor applications. rsc.org

Table 1: Research Findings on the Synthesis of Functionalized Thiacalix rsc.orgarenes

| Reactants | Key Reaction Type | Product and Significance | Source |

|---|---|---|---|

| p-tert-Butylthiacalix rsc.orgarene, 5-phenyl-2,4-pentadiyn-1-ol, 3-azido-1-propanol | Mitsunobu Reaction | Bifunctional thiacalix rsc.orgarene with polymerizable 1,3-butadiyne fragments and "clickable" azide groups. | rsc.orgrsc.org |

| Distal disubstituted thiacalixarene (with diacetylene units), 3-azido-1-propanol | Mitsunobu Reaction | Target precursor for polydiacetylene vesicles. rsc.org | rsc.org |

Precursors for Nitrogen-Doped Carbon Materials

In materials science, derivatives of 2,4-pentadiyn-1-ol are used to fabricate specialty polymers and carbonaceous materials. Specifically, 5-(2-Pyridyl)-2,4-pentadiyn-1-ol has been investigated as a precursor for nitrogen and oxygen-containing graphite-like pyropolymers. acs.orgacs.org

The synthesis process involves the polymerization of 5-(2-Pyridyl)-2,4-pentadiyn-1-ol using catalysts such as Niobium(V) chloride (NbCl₅) or Tantalum(V) chloride (TaCl₅). acs.orgresearchgate.net This reaction yields a black metathesis polymer with a fully conjugated backbone and pendant pyridyl groups. acs.org Subsequent pyrolysis of this polymer at temperatures exceeding 700 °C under vacuum transforms it into a graphite-like material where nitrogen atoms from the pyridyl rings are incorporated directly into the graphene sheets. acs.orgresearchgate.net The resulting nitrogen-doped carbon materials are of interest for applications such as anodes in lithium-ion batteries. acs.org

Table 2: Research Findings on the Synthesis of Graphite-like Pyropolymers